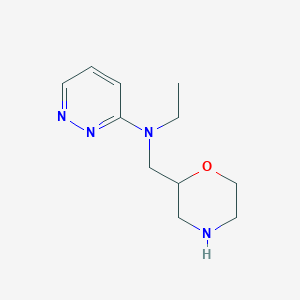

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

説明

特性

IUPAC Name |

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWWLJHHKPTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CNCCO1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyridazine Core

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. Its synthesis is typically achieved via cyclization reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds (diketones or diesters). This step is crucial as it sets the scaffold for subsequent functionalization.

- Cyclization of hydrazine with diketones or diesters:

Hydrazine reacts with a 1,4-dicarbonyl compound to form the pyridazine ring through condensation and ring closure. This method is well-established and provides a versatile platform for further substitution.

| Step | Reactants | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Hydrazine + 1,4-diketone/diester | Cyclization (condensation) | Reflux in ethanol or suitable solvent | Pyridazine core formation |

N-Ethylation of the Secondary Amine

Following the introduction of the morpholin-2-ylmethyl group, the secondary amine is further alkylated with an ethyl group to yield the final compound. This step is typically carried out via alkylation using ethyl halides or ethylating agents under basic conditions.

| Step | Reactants | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 3 | N-(morpholin-2-ylmethyl)pyridazin-3-amine + Ethyl halide | N-alkylation | Base (e.g., sodium hydride, potassium carbonate), reflux or room temperature | N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine |

General Synthetic Approach Summary

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyridazine ring formation | Hydrazine + diketone/diester, reflux in ethanol | Forms the core heterocycle |

| 2 | Morpholin-2-ylmethyl substitution | Morpholin-2-ylmethyl halide, base, polar solvent | Alkylation on pyridazin-3-amine nitrogen |

| 3 | Ethylation | Ethyl halide, base (e.g., sodium hydride) | Final N-ethyl substitution |

Analytical and Characterization Considerations

- Spectroscopic methods such as NMR (proton and carbon), IR, and mass spectrometry confirm the structure and substitution pattern.

- Chromatographic techniques (e.g., HPLC) ensure purity and separation of intermediates.

- Elemental analysis verifies the molecular formula C11H18N4O and molecular weight 222.29 g/mol.

Research Findings and Notes

- The formation of the pyridazine ring via hydrazine and diketone condensation is a robust and widely used method, providing a reliable route to pyridazine derivatives.

- Alkylation steps require careful control of stoichiometry and base strength to avoid over-alkylation or side reactions.

- The morpholin-2-ylmethyl substituent introduces polarity and potential biological activity, which is of interest in medicinal chemistry.

- Although specific detailed experimental protocols for this exact compound are limited in open literature, analogous pyridazine derivatives follow these well-established synthetic strategies.

Summary Table of Preparation Method

| Preparation Stage | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1. Pyridazine Core Formation | Cyclization (condensation) | Hydrazine + diketone/diester, reflux | Pyridazin-3-amine or substituted pyridazine |

| 2. Morpholin-2-ylmethyl Substitution | N-alkylation (SN2) | Morpholin-2-ylmethyl halide, base | N-(morpholin-2-ylmethyl)pyridazin-3-amine |

| 3. N-Ethylation | N-alkylation | Ethyl halide, base | This compound |

化学反応の分析

Types of Reactions

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridazine or morpholine compounds .

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that pyridazine derivatives exhibit significant anticancer properties. N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has been studied for its ability to inhibit specific cancer cell lines by targeting key pathways involved in tumor growth and proliferation. For instance, compounds in this class have been shown to inhibit BRG1 and BRM, which are associated with chromatin remodeling and cancer progression .

- Inhibition of Enzymatic Activity :

- Neuroprotective Effects :

Research Tool Applications

-

Biochemical Probes :

- Due to its ability to modulate biological pathways, this compound can serve as a biochemical probe in research settings to elucidate mechanisms of action in cellular processes. Its structure allows it to interact with various biological targets, enabling researchers to study specific signaling pathways.

- Synthetic Intermediate :

Industrial Applications

- Pharmaceutical Development :

- Material Science :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of BRG1/BRM pathways leading to reduced tumor growth in vitro. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in animal models. |

| Study 3 | Synthetic Utility | Utilized as an intermediate in synthesizing novel anti-inflammatory agents with enhanced efficacy. |

作用機序

The mechanism of action of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nitrogen-containing functional groups in biological molecules .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related pyridazine/heterocyclic derivatives:

Pharmacokinetic and Binding Property Analysis

- Morpholine vs. Pyrazolo Rings : The morpholine group in the target compound improves solubility and hydrogen-bonding capacity compared to the pyrazolo-pyridazine derivatives (e.g., compound 4 in ), which rely on planar aromatic systems for kinase inhibition.

- Ethyl Group vs.

- Chloropyridazine Derivatives : Compounds like 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine exhibit electrophilic properties due to chlorine and nitro groups, making them reactive intermediates. In contrast, the target compound’s morpholine moiety reduces electrophilicity, favoring stability.

生物活性

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that allows for varied interactions with biological targets. The morpholine moiety is significant for its role in enhancing solubility and influencing the compound's pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on pyrimidine derivatives have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, suggesting a promising antimicrobial profile .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µM) against Bacteria | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Compound A | 4.69 | Gram-positive |

| Compound B | 5.64 | Gram-negative |

| Compound C | 8.33 | Gram-negative |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this compound has been evaluated through their effects on cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that certain derivatives significantly inhibit COX-2 more effectively than COX-1, which is crucial for developing selective anti-inflammatory agents .

Table 2: COX Inhibition by Pyrimidine Derivatives

| Compound | COX Inhibition (%) | ED50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound D | 70 | 8.23 |

| Compound E | 65 | 9.47 |

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications in the substituents attached to the core structure of pyridazin derivatives can significantly influence their biological activity. For example, electron-donating groups often enhance potency, while steric hindrance can reduce it . The presence of a morpholine group in particular has been associated with increased activity due to its ability to engage in hydrogen bonding with biological targets.

Case Studies

- Antimycobacterial Activity : A study focusing on related compounds showed promising results against Mycobacterium tuberculosis. The most effective derivatives exhibited MIC values as low as 0.06 µg/mL, highlighting the potential of these compounds in treating resistant strains of tuberculosis .

- Neuraminidase Inhibition : Another investigation into similar structures revealed that certain derivatives could effectively inhibit neuraminidase, an enzyme critical for viral replication, suggesting potential antiviral applications .

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, and what key reaction conditions influence yield?

The synthesis typically involves coupling reactions between pyridazine precursors and morpholine-derived amines. For example, nucleophilic substitution at the pyridazine ring using morpholin-2-ylmethylamine under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) is critical. Catalysts like cesium carbonate or copper(I) bromide enhance reaction efficiency, as seen in analogous pyridazin-3-amine syntheses . Reaction time (24–48 hours) and temperature (35–80°C) significantly impact yield, with purity optimization achieved via chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the molecular structure validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement via SHELXL (for small molecules) ensures precise atomic positioning and thermal parameter adjustments . Visualization tools like ORTEP-3 aid in interpreting hydrogen-bonding networks and molecular packing . Validation software (e.g., PLATON) checks for crystallographic inconsistencies, such as missed symmetry or overfitting .

Q. What pharmacological screening assays are appropriate for initial evaluation of bioactivity?

In vitro assays targeting enzyme inhibition (e.g., kinase or phosphatase activity) and receptor binding (GPCRs, ion channels) are prioritized. Pyridazinone derivatives are screened using fluorescence polarization for ligand-receptor interactions or colorimetric assays (e.g., ADP-Glo™ for kinase activity) . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are essential .

Q. What analytical techniques are critical for characterizing purity and structural integrity post-synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies substituent connectivity and stereochemistry . HPLC (≥98% purity) and melting point analysis assess bulk purity. Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement using different software packages?

Discrepancies between SHELXL (small-molecule refinement) and macromolecular tools (e.g., PHENIX) often arise from divergent restraint libraries. Cross-validation via R-factor convergence (R₁ < 0.05) and residual density maps (Δρ < 0.3 eÅ⁻³) is critical . For twinned crystals, SHELXL’s twin law refinement or the HOOFTEST in PLATON resolves ambiguities .

Q. What computational strategies elucidate the mechanism of action against biological targets?

Molecular docking (AutoDock, Glide) predicts binding modes to enzymes like GSK-3β, while 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., trifluoromethyl groups) with activity . Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability (RMSD < 2 Å) and solvation effects . Free-energy perturbation (FEP) calculations quantify ΔG contributions of morpholine’s oxygen to hydrogen bonding .

Q. How can QSAR models be optimized to predict the activity of novel derivatives?

Align molecules using flexible docking poses from AutoDock to capture bioactive conformations . Incorporate steric (Steric) and electrostatic (Coulomb) fields in CoMFA, with region-focusing to emphasize morpholine’s spatial contributions . Validate models via leave-one-out (LOO) cross-validation (q² > 0.5) and external test sets (r²ₚᵣₑd > 0.6) .

Q. How do steric and electronic effects of substituents on the pyridazine ring influence binding affinity?

Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the pyridazine N-atom, strengthening interactions with catalytic lysines in kinases . Steric hindrance from bulky substituents (e.g., aryl groups) can disrupt binding pocket entry; molecular volume analysis (e.g., Connolly surfaces) guides optimization . Hammett constants (σ) quantify electronic effects on reaction intermediates during target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。